molecular formula C22H21N3O4 B2745327 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034463-03-9

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2745327
CAS No.: 2034463-03-9
M. Wt: 391.427
InChI Key: VYCKEGVIEGTQKS-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety linked via an acetamide bridge to a tetrahydroimidazo[1,2-a]pyridine-substituted phenyl group. The acetamide linker likely enhances solubility and bioavailability compared to simpler alkyl or aryl linkages.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-22(13-27-15-8-9-19-20(11-15)29-14-28-19)24-17-6-2-1-5-16(17)18-12-25-10-4-3-7-21(25)23-18/h1-2,5-6,8-9,11-12H,3-4,7,10,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCKEGVIEGTQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)COC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide (CAS Number: 2034463-03-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, particularly in cancer research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N3O4C_{22}H_{21}N_{3}O_{4} with a molecular weight of 391.4 g/mol. The structure includes a benzo[d][1,3]dioxole moiety and an imidazopyridine derivative, which are often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC22H21N3O4C_{22}H_{21}N_{3}O_{4}
Molecular Weight391.4 g/mol
CAS Number2034463-03-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The process may include the reaction of benzo[d][1,3]dioxole with an acylating agent followed by coupling with a tetrahydroimidazopyridine derivative under controlled conditions to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, research involving similar structures has demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Testing : Compounds were tested against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines using the Sulforhodamine B (SRB) assay. Results indicated that several derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin.
CompoundIC50 (µM) HepG2IC50 (µM) HCT116IC50 (µM) MCF7
2-(benzo[d][1,3]dioxol-5-yloxy)...2.381.544.52
Doxorubicin7.468.294.56

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

The anticancer mechanisms of compounds similar to This compound involve:

  • EGFR Inhibition : Targeting the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation.
  • Apoptosis Pathways : Inducing apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2.
  • Cell Cycle Analysis : Disruption of cell cycle progression leading to increased rates of apoptosis in cancer cells.

Study on Antiproliferative Effects

A study published in Molecules investigated the antiproliferative effects of related compounds on various cancer cell lines. The results demonstrated that modifications in the chemical structure significantly influenced biological activity. The study emphasized the importance of structural features in determining efficacy against specific cancer types.

Clinical Implications

The promising results from preclinical studies suggest potential clinical applications for This compound as a novel therapeutic agent in oncology. Further research is warranted to explore its safety profile and efficacy in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

A comparative analysis of key structural elements is summarized below:

Compound Core Scaffold Key Substituents Linker/Bridge
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide (Target) Tetrahydroimidazo[1,2-a]pyridine Benzo[d][1,3]dioxol-5-yloxy Acetamide
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, benzyl, ester groups Ester/alkyl
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, phenethyl, ester groups Ester/alkyl
(R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11f) Benzodiazepine + pyrimido[4,5-d]pyrimidine Benzyl, methylpyridinylamino, phenyl groups Carboxamide
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-19) Pyrrole + dihydropyridine Benzo[d][1,3]dioxol-5-ylmethyl, dimethylpyridine Carboxamide

Key Observations :

  • The target compound’s tetrahydroimidazo[1,2-a]pyridine core is shared with compounds 2d and 1l, but substituents like 4-nitrophenyl and cyano groups in the latter may confer distinct electronic properties .
  • The acetamide bridge in the target differs from the ester linkages in 2d and 1l , likely improving metabolic stability compared to esterase-sensitive analogs .
Physical Properties
Compound Melting Point (°C) Yield Spectral Confirmation
Target Compound Not reported Not reported Not available in evidence
Compound 2d 215–217 55% ¹H NMR, ¹³C NMR, IR, HRMS
Compound 1l 243–245 51% ¹H NMR, ¹³C NMR, IR, HRMS
Compound D-19 Not reported Not reported ¹H NMR, ¹³C NMR (implied)

Key Observations :

  • The target compound’s physical data are unavailable, but analogs like 2d and 1l demonstrate moderate yields (51–55%) and well-defined melting points, suggesting synthetic feasibility for the target .
  • Spectral validation (NMR, HRMS) is critical for confirming the structure of complex heterocycles like the target compound .

Preparation Methods

Key Disconnections

  • Amide bond formation : Between the carboxylic acid and the aniline group.
  • Ether linkage : Between the benzo[d]dioxole and the acetic acid moiety.
  • Imidazo[1,2-a]pyridine core : Constructed via cyclization of a piperidine derivative with an α-haloketone.

Synthesis of Benzo[d]dioxol-5-yloxy Acetic Acid

Preparation of Benzo[d]dioxol-5-ol (Sesamol)

Benzo[d]dioxol-5-ol is commercially available or synthesized via dihydroxylation of safrole followed by cyclization with dichloromethane under basic conditions.

Etherification with Chloroacetic Acid

Procedure :

  • Dissolve sesamol (1.0 equiv) and chloroacetic acid (1.2 equiv) in anhydrous DMF.
  • Add K₂CO₃ (2.0 equiv) and heat at 80°C for 12 h.
  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 3:1).
    Yield : ~70–75%.

Synthesis of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline

Cyclization to Form the Imidazo[1,2-a]pyridine Core

Gould-Jacobs Reaction :

  • React 2-aminopyridine derivative (e.g., 2-amino-4-phenylpyridine) with ethyl bromopyruvate in ethanol under reflux.
  • Hydrogenate the resulting imidazo[1,2-a]pyridine using Pd/C in H₂ to yield the tetrahydro derivative.
    Key Data :
  • Reaction Conditions : 80°C, 8 h, H₂ (50 psi).
  • Yield : 60–65%.

Introduction of the Phenyl Group

Suzuki-Miyaura Coupling :

  • Treat 2-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in dioxane/H₂O.
  • Purify via HPLC (C18 column, MeCN/H₂O gradient).
    Yield : 55–60%.

Amide Bond Formation: Final Coupling Step

Activation of Benzo[d]dioxol-5-yloxy Acetic Acid

HATU-Mediated Coupling :

  • Dissolve 2-(benzo[d]dioxol-5-yloxy)acetic acid (1.0 equiv) and HATU (1.1 equiv) in DMF.
  • Add DIEA (2.5 equiv) and stir for 30 min at room temperature.

Reaction with 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline

  • Add the aniline (1.0 equiv) to the activated acid solution.
  • Stir for 12 h at 25°C.
  • Quench with saturated NH₄Cl, extract with EtOAc, and purify via reverse-phase HPLC.
    Yield : 50–55%.

Optimization and Scalability Challenges

Solvent and Base Selection

  • Optimal Conditions : DMF as solvent, DIEA as base (avoids racemization).
  • Side Reactions : Over-activation of the acid leading to oligomerization (mitigated by controlled stoichiometry).

Purification Strategies

  • Chromatography : Silica gel (EtOAc/hexane) for intermediates; HPLC (MeCN/H₂O + 0.1% TFA) for the final product.
  • Crystallization : Ethanol/water recrystallization improves purity to >98%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.30 (d, J = 8.4 Hz, 2H, ArH), 6.76 (s, 1H, dioxole-H), 4.45 (s, 2H, OCH₂CO).
  • HRMS : m/z 391.4 [M+H]⁺ (calculated), 391.4 [M+H]⁺ (observed).

Purity and Stability

  • HPLC Purity : 99.2% (C18 column, 254 nm).
  • Storage : Stable at −20°C under argon for 6 months.

Q & A

Q. Table 1: Example IC₅₀ Values for Related Compounds (Adapted from )

Compound ModificationIC₅₀ (3D7 strain, nM)IC₅₀ (W2 strain, nM)
Benzo[d][1,3]dioxole + Imidazopyridine6397
Fluorophenyl substitution>10,0005,520

Advanced: What methodologies resolve contradictions in reported biological activity data?

  • Orthogonal assays : Validate antiplasmodial activity using both in vitro (e.g., lactate dehydrogenase assay) and ex vivo (erythrocyte invasion inhibition) models .
  • Metabolic stability testing : Use liver microsomes to assess whether discrepancies arise from compound degradation .
  • Dose-response profiling : Perform full-curve analyses to rule out assay-specific artifacts (e.g., solvent interference) .

Basic: How are reaction intermediates stabilized during synthesis?

  • Inert atmospheres : Conduct air-sensitive steps (e.g., Grignard reactions) under nitrogen/argon .
  • Low-temperature quenching : For exothermic steps, rapidly cool reactions to -20°C to prevent decomposition .
  • Protecting groups : Temporarily shield reactive sites (e.g., amine groups via Boc protection) .

Advanced: What computational tools predict the compound’s pharmacokinetic profile?

  • QSAR models : Train artificial neural networks on datasets of similar heterocycles to forecast bioavailability and BBB penetration .
  • ADMET prediction : Use SwissADME or pkCSM to estimate logP, plasma protein binding, and CYP450 interactions .
  • Molecular dynamics : Simulate blood-brain barrier transport to optimize logD (target: 1–3) .

Basic: How is the compound’s stability under physiological conditions assessed?

  • Forced degradation studies : Expose to pH 1–13 buffers, UV light, and oxidants (H₂O₂), then monitor degradation via LC-MS .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify intact compound using UPLC .

Advanced: What strategies improve selectivity for target vs. off-target binding?

  • Fragment-based design : Screen truncated analogs (e.g., benzo[d][1,3]dioxole alone) to identify minimal pharmacophores .
  • Cryo-EM studies : Resolve target-ligand complexes to identify critical hydrogen bonds (e.g., between the acetamide carbonyl and kinase Asp residue) .
  • Selectivity panels : Test against related enzymes (e.g., tyrosine kinases vs. serine/threonine kinases) .

Basic: What safety protocols are recommended for handling this compound?

  • Toxicity screening : Use Ames tests for mutagenicity and zebrafish models for acute toxicity .
  • PPE : Wear nitrile gloves and respirators during synthesis due to potential irritant properties .

Advanced: How can metabolic pathways be characterized to mitigate rapid clearance?

  • Radiolabeled tracing : Synthesize ¹⁴C-labeled analogs and track metabolites in rodent hepatocytes .
  • CYP450 inhibition assays : Identify isoforms (e.g., CYP3A4) responsible for metabolism using fluorescent substrates .

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